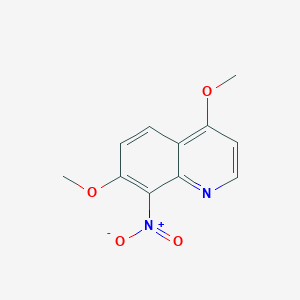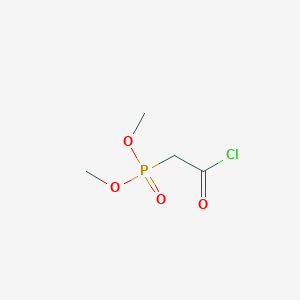
Osmium;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium and tungsten are two transition metals known for their remarkable physical and chemical properties. Osmium is a dense, hard, blue-gray metal, while tungsten is known for its high melting point and tensile strength. When combined, these metals form a compound that exhibits unique characteristics, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of osmium-tungsten compounds typically involves solid-liquid mixing methods. Submicron tungsten-osmium mixed powders can be prepared by combining the metals in specific atomic ratios and subjecting them to high-temperature conditions . This process ensures a homogeneous mixture of the two metals, resulting in a compound with enhanced properties.
Industrial Production Methods
Industrial production of osmium-tungsten compounds often involves powder metallurgy techniques. This method includes the mixing of powdered forms of osmium and tungsten, followed by compaction and sintering at high temperatures. The resulting product is a dense, durable material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Osmium-tungsten compounds undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the reagents used.
Common Reagents and Conditions
Oxidation: Osmium reacts with oxygen to form osmium tetroxide, a highly volatile and toxic compound. Tungsten can also form oxides under high-temperature conditions.
Reduction: Both osmium and tungsten can be reduced using hydrogen gas, resulting in the formation of their respective metals.
Major Products Formed
The major products formed from these reactions include osmium tetroxide, tungsten oxides, and various halides. These compounds exhibit unique properties that make them valuable in different applications.
Aplicaciones Científicas De Investigación
Osmium-tungsten compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of osmium-tungsten compounds varies depending on their application. In biological systems, osmium-based compounds exert their effects through hydrolysis and binding with nucleic acids, leading to cytotoxicity in cancer cells . In industrial applications, the high density and hardness of these compounds provide enhanced durability and resistance to wear.
Comparación Con Compuestos Similares
Similar Compounds
- Ruthenium-tungsten compounds
- Iridium-tungsten compounds
- Platinum-tungsten compounds
Uniqueness
Osmium-tungsten compounds are unique due to their combination of high density, hardness, and resistance to wear. Osmium is denser and harder than tungsten, while tungsten is more ductile and malleable . This combination results in a compound that is both durable and versatile, suitable for a wide range of applications.
Conclusion
Osmium-tungsten compounds are valuable materials with unique properties that make them suitable for various scientific and industrial applications. Their preparation methods, chemical reactions, and mechanisms of action contribute to their versatility and effectiveness in different fields.
Propiedades
Número CAS |
106769-71-5 |
|---|---|
Fórmula molecular |
OsW |
Peso molecular |
374.1 g/mol |
Nombre IUPAC |
osmium;tungsten |
InChI |
InChI=1S/Os.W |
Clave InChI |
YXIFBDPASYPBNG-UHFFFAOYSA-N |
SMILES canónico |
[W].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


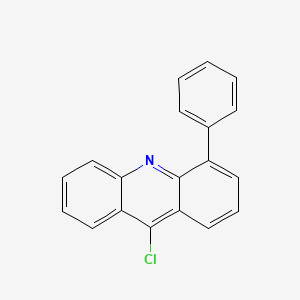
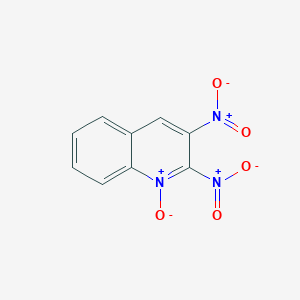
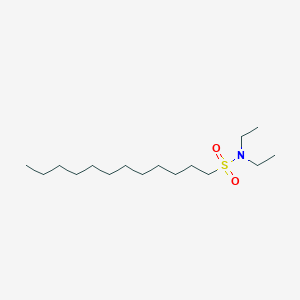
![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
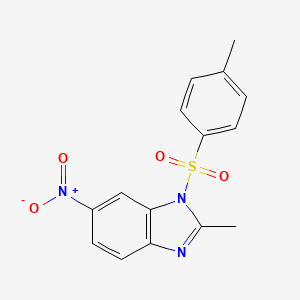
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
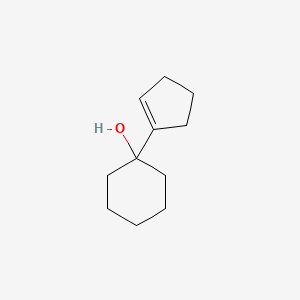
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
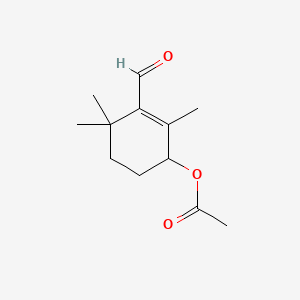

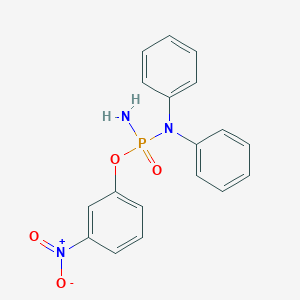
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
